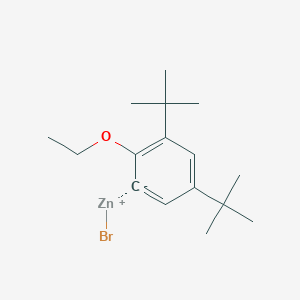
(3,5-Di-t-butyl-2-ethoxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-ethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-di-tert-butyl-2-ethoxyphenyl bromide+Zn→(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts for cross-coupling reactions. Typical conditions involve the use of THF as a solvent, inert atmosphere, and controlled temperatures.
Major Products
The major products formed from reactions involving (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide include various substituted aromatic compounds, phenols, and hydrocarbons, depending on the reaction conditions and reagents used.
科学的研究の応用
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is used in several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- (3,5-di-tert-butylphenyl)zinc bromide
- (2-ethoxyphenyl)zinc bromide
- (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired.
特性
分子式 |
C16H25BrOZn |
|---|---|
分子量 |
378.7 g/mol |
IUPAC名 |
bromozinc(1+);2,4-ditert-butyl-1-ethoxybenzene-6-ide |
InChI |
InChI=1S/C16H25O.BrH.Zn/c1-8-17-14-10-9-12(15(2,3)4)11-13(14)16(5,6)7;;/h9,11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
VHPBBQOLQNBYSL-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
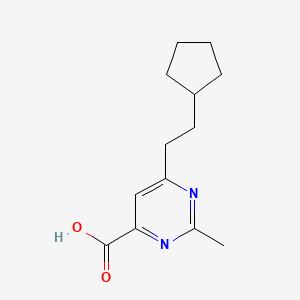

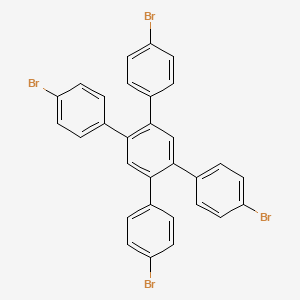
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)

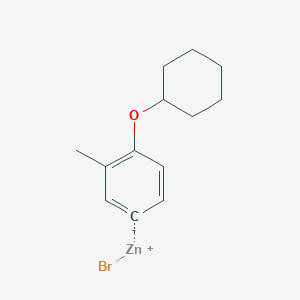
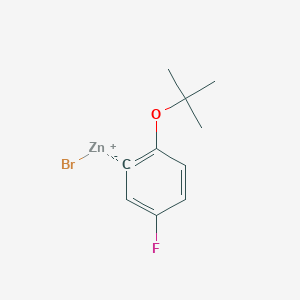
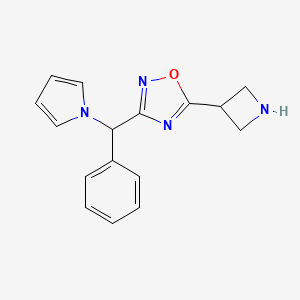
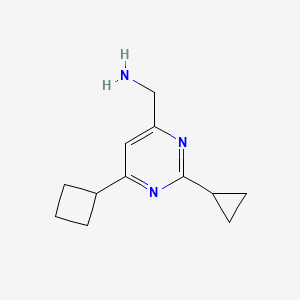
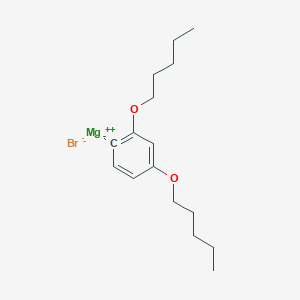
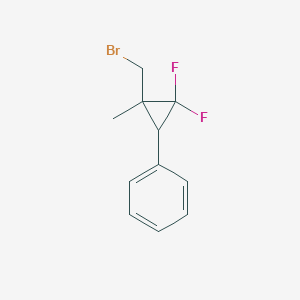

![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
